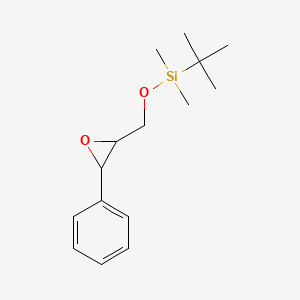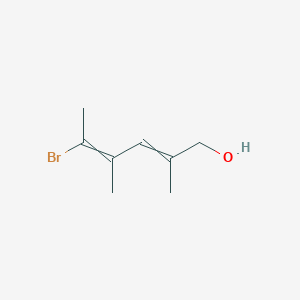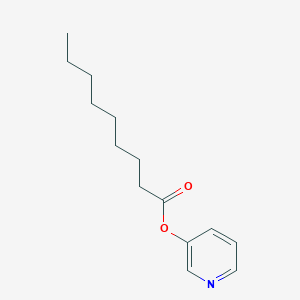
Pyridin-3-yl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl nonanoate: is an organic compound that belongs to the ester class of chemicals It is formed by the esterification of pyridin-3-ol (3-hydroxypyridine) with nonanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl nonanoate typically involves the esterification reaction between pyridin-3-ol and nonanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-3-yl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pyridin-3-ol and nonanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Pyridin-3-ol and nonanoic acid.
Reduction: Pyridin-3-yl nonanol.
Substitution: Various substituted pyridin-3-yl nonanoates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Pyridin-3-yl nonanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. It can also serve as a model compound to investigate the interactions of esters with biological membranes.
Medicine: this compound and its derivatives have potential applications in drug development. The ester linkage can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the materials science industry, this compound can be used as a plasticizer or as a component in the formulation of specialty polymers.
Mecanismo De Acción
The mechanism of action of pyridin-3-yl nonanoate depends on its specific application. In the context of enzyme-catalyzed hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of pyridin-3-ol and nonanoic acid. The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Pyridin-2-yl nonanoate: Similar ester with the ester group attached to the 2-position of the pyridine ring.
Pyridin-4-yl nonanoate: Similar ester with the ester group attached to the 4-position of the pyridine ring.
Pyridin-3-yl octanoate: Similar ester with a shorter alkyl chain (octanoic acid instead of nonanoic acid).
Uniqueness: Pyridin-3-yl nonanoate is unique due to the specific positioning of the ester group on the 3-position of the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Additionally, the nonanoate ester provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Propiedades
Número CAS |
112111-70-3 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
pyridin-3-yl nonanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-10-14(16)17-13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3 |
Clave InChI |
MMPUHDUSAPJEJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
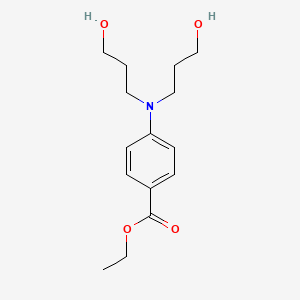

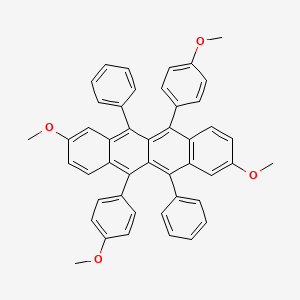
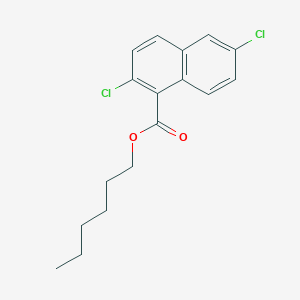
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
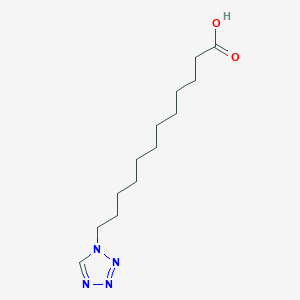
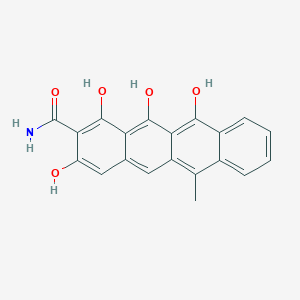
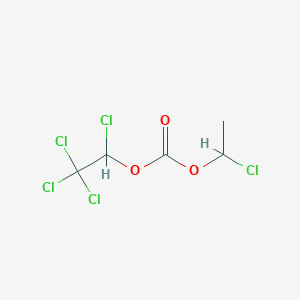
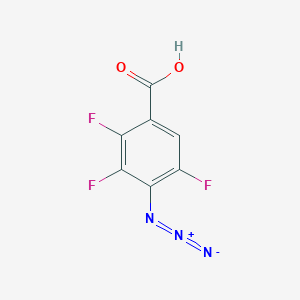
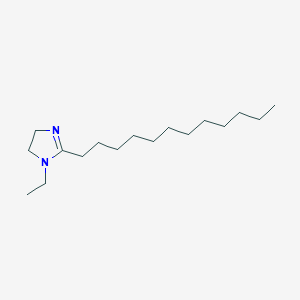
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
